molecular formula C19H18F3N5O4 B11190180 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11190180
M. Wt: 437.4 g/mol
InChI Key: BXOSMIUDJVPKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethoxyphenyl group, and a hexahydropyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share some structural similarities and are used in various applications, including pharmaceuticals and agrochemicals.

    Thieno[3,2-d]pyrimidines: These derivatives are studied for their antitumor activities and other biological properties.

    Triazolo[1,5-a]pyridines: These compounds are used in the development of materials for organic light-emitting diodes (OLEDs) and other applications.

Uniqueness

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18F3N5O4

Molecular Weight

437.4 g/mol

IUPAC Name

4,7-dioxo-2-pyrrolidin-1-yl-N-[3-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18F3N5O4/c20-19(21,22)31-11-5-3-4-10(8-11)23-16(29)12-9-13(28)24-15-14(12)17(30)26-18(25-15)27-6-1-2-7-27/h3-5,8,12H,1-2,6-7,9H2,(H,23,29)(H2,24,25,26,28,30)

InChI Key

BXOSMIUDJVPKSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)C(=O)N2

Origin of Product

United States

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